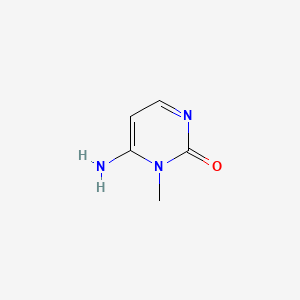

3-Methylcytosine

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-1-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPWZCZXAMXKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941068, DTXSID80901521 |

Source

|

| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4776-08-3, 19380-02-0 |

Source

|

| Record name | 3-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-imino-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

role of 3-methylcytosine in DNA damage and repair

An In-depth Technical Guide on the Role of 3-methylcytosine in DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3mC) is a non-canonical DNA modification arising from aberrant methylation events. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107), 3mC is a DNA lesion with significant cytotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the formation, biological consequences, and repair of 3mC. It details the enzymatic repair mechanisms, with a focus on the ALKBH2 and ALKBH3 proteins, and presents experimental protocols for the detection and quantification of 3mC and the assessment of repair enzyme activity. Furthermore, this guide elucidates the cellular signaling pathways activated in response to 3mC-induced DNA damage, offering valuable insights for researchers in oncology and drug development.

Introduction to this compound (3mC)

This compound (3mC) is a methylated DNA base that, unlike the epigenetic mark 5-methylcytosine, is considered a form of DNA damage.[1][2][3][4][5] It is formed by the non-enzymatic methylation of the N3 position of cytosine by endogenous or exogenous methylating agents.[1][2] This modification disrupts the Watson-Crick base pairing, as the N3 position is involved in the hydrogen bond with guanine.[1] Consequently, 3mC lesions are predominantly generated in single-stranded DNA (ssDNA) during processes like replication, transcription, and repair.[6] The presence of 3mC in DNA can lead to replication fork stalling, increased mutation rates, and ultimately, cell death if not repaired.[6][7]

Formation of this compound

The formation of 3mC is a chemical process resulting from the reaction of cytosine with S-adenosylmethionine (SAM), a universal methyl donor in cells, or with exogenous alkylating agents.[1] In double-stranded DNA, the N3 position of cytosine is protected through its involvement in base pairing with guanine.[6] However, in single-stranded DNA, this position is susceptible to electrophilic attack by the methyl group from methylating agents.[6]

Cytotoxic and Mutagenic Effects of 3mC

The presence of 3mC in the DNA template is highly disruptive to cellular processes. It poses a significant block to DNA replication by stalling high-fidelity DNA polymerases.[7] While some specialized translesion synthesis (TLS) polymerases can bypass the lesion, this process is often error-prone, leading to mutations.[7] Unrepaired 3mC can therefore contribute to genomic instability, a hallmark of cancer.[2] In non-malignant cells with intact DNA repair and apoptotic pathways, the accumulation of 3mC can trigger programmed cell death.[2] However, in cancer cells with compromised repair mechanisms, persistent 3mC lesions can contribute to the mutational burden.[2]

DNA Repair Mechanisms for 3mC

The primary and most efficient mechanism for repairing 3mC lesions is direct reversal by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[6][8] In humans, the main enzymes responsible for this repair are ALKBH2 and ALKBH3.[9][10]

The Role of ALKBH2 and ALKBH3

ALKBH2 and ALKBH3 catalyze the oxidative demethylation of 3mC, converting it back to cytosine in a single enzymatic step.[8] This process requires Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate.[8] While both enzymes can repair 3mC, they exhibit different substrate preferences. ALKBH2 preferentially acts on 3mC in double-stranded DNA (dsDNA), whereas ALKBH3 shows a higher activity on 3mC in single-stranded DNA (ssDNA) and RNA.[10]

Base Excision Repair (BER)

While direct reversal by ALKBH enzymes is the main repair pathway, some evidence suggests that 3mC can also be recognized and excised by DNA glycosylases, initiating the base excision repair (BER) pathway. However, this is considered a minor and less efficient pathway for 3mC repair compared to direct reversal.

Cellular Signaling in Response to 3mC Damage

The presence of unrepaired 3mC lesions can trigger a DNA damage response (DDR), leading to the activation of cell cycle checkpoints and potentially apoptosis. The tumor suppressor protein p53 is a key player in this response.[2] Activation of the p53 pathway can lead to a decrease in the transcription of ALKBH2 and ALKBH3, potentially creating a feedback loop that influences cellular sensitivity to alkylating agents.[2] In cancer cells with mutated p53, this regulation is often lost, which may contribute to resistance to certain chemotherapeutic drugs.[2]

Quantitative Data on 3mC and Repair Enzymes

The following tables summarize key quantitative data related to 3mC and the kinetic parameters of the primary repair enzymes, ALKBH2 and ALKBH3.

Table 1: Kinetic Parameters of ALKBH2 and ALKBH3 for 3mC Repair

| Enzyme | Substrate | Kd (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| ALKBH3 | 3mC-ssDNA | 2.8 | - | 0.10 | [10] |

| ALKBH2 | 3mC-dsDNA | 2.9 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3mC.

Detection and Quantification of 3mC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of DNA modifications.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a commercial kit, ensuring removal of RNA contamination.[11]

-

DNA Digestion: Enzymatically digest 1-10 µg of DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC).[12] A C18 column is typically used with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[13]

-

MS/MS Detection: Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[11] The specific mass transitions for 3-methyldeoxycytidine and an internal standard (e.g., [15N3]-deoxycytidine) are monitored for quantification.[12]

-

Quantification: Generate a standard curve using known concentrations of 3-methyldeoxycytidine to quantify the amount of 3mC in the sample, typically expressed as a ratio to unmodified deoxyguanosine or total DNA amount.[13]

ALKBH3 Demethylase Activity Assay (qRT-PCR-based)

This assay quantitatively measures the demethylase activity of ALKBH3 on a 3mC-containing single-stranded DNA substrate.[14]

Protocol:

-

Substrate Preparation: Synthesize a single-stranded oligonucleotide containing a single 3mC residue.[14]

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing purified recombinant ALKBH3, the 3mC-containing ssDNA substrate, and cofactors (Fe(II), 2-oxoglutarate, and ascorbate) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[14]

-

Stop the reaction by heat inactivation or addition of EDTA.[15]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Use the reaction product as a template for qRT-PCR with primers flanking the site of the 3mC lesion. The efficiency of PCR amplification is dependent on the removal of the methyl group by ALKBH3.

-

Perform qRT-PCR using a standard protocol with a DNA-binding dye (e.g., SYBR Green).[14]

-

Thermal cycling conditions can be: 95°C for 10 seconds, followed by 40 cycles of 95°C for 5 seconds and 61°C for 30 seconds.[14]

-

-

Data Analysis:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to 3mC.

Caption: Formation, consequences, and repair of 3mC lesions.

Caption: Workflow for LC-MS/MS quantification of 3mC.

Caption: Cellular response pathway to 3mC DNA damage.

Conclusion

This compound represents a significant threat to genome integrity. Understanding the mechanisms of its formation, its biological consequences, and the cellular repair and response pathways is crucial for fields such as oncology and toxicology. The direct reversal of 3mC by ALKBH2 and ALKBH3 is a vital defense mechanism, and the activity of these enzymes can be a determinant of cellular sensitivity to alkylating chemotherapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the multifaceted role of 3mC in health and disease. Further research into the intricate details of 3mC-induced signaling and its interplay with other DNA repair pathways will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]

- 5. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. longdom.org [longdom.org]

- 13. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A real-time PCR-based quantitative assay for this compound demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Discovery and Significance of 3-Methylcytosine as a DNA Lesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcytosine (3-meC) is a non-canonical DNA modification that arises from the methylation of cytosine at the N3 position. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107), 3-meC is a DNA lesion that disrupts the Watson-Crick base pairing, leading to replicative stress and potential mutagenicity. This technical guide provides a comprehensive overview of the discovery, biological consequences, and repair of 3-meC. It details the experimental protocols for the detection and quantification of this lesion, outlines the key enzymatic repair pathways, and presents the current understanding of its impact on DNA replication and transcription. This document is intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.

Introduction: The Discovery of this compound as a DNA Lesion

The study of DNA methylation has largely focused on 5-methylcytosine (5mC), a key epigenetic marker involved in gene regulation. However, other forms of cytosine methylation exist, some of which are not regulatory but rather represent a form of DNA damage[1]. This compound (3-meC) is one such lesion, formed by the chemical methylation of the N3 position of cytosine[1][2]. This modification can be induced by both endogenous and exogenous alkylating agents[2]. The discovery of 3-meC as a DNA lesion was a significant step in understanding the diverse landscape of DNA damage and the cellular mechanisms that have evolved to counteract it.

Unlike 5mC, which is located in the major groove of the DNA double helix and does not interfere with standard base pairing, the methyl group of 3-meC protrudes into the minor groove, sterically hindering the formation of a proper base pair with guanine[2]. This disruption of the DNA structure is the primary reason why 3-meC is considered a DNA lesion. The formation of 3-meC is more prevalent in single-stranded DNA (ssDNA), where the N3 position of cytosine is more accessible to methylating agents[3][4]. Consequently, cellular processes that involve the transient formation of ssDNA, such as replication, transcription, and repair, are particularly vulnerable to the formation of this lesion[3][4].

The biological consequences of unrepaired 3-meC are significant. It is a potent cytotoxic lesion that can block the progression of replicative DNA polymerases, leading to stalled replication forks and potential cell death[4]. Furthermore, if bypassed by specialized translesion synthesis (TLS) polymerases, 3-meC can be mutagenic, leading to base pair substitutions[2].

Quantitative Data on this compound

The following tables summarize key quantitative data related to the formation, repair, and consequences of the this compound DNA lesion.

Table 1: Kinetic Parameters of ALKBH-mediated 3-meC Repair

| Enzyme | Substrate | kcat/Km (min⁻¹µM⁻¹) | Reference(s) |

| ALKBH2 | dsDNA with 3-meC | 1.3 | [2] |

| ALKBH2 | ssDNA with 3-meC | 1.2 | [2] |

| ALKBH2 | dsDNA with 3-meC | 3176.0 | [2] |

| ALKBH2 | ssDNA with 3-meC | 773.7 | [2] |

| ALKBH3 | ssDNA with 3-meC | 0.87 - 763.0 | [2] |

| E. coli AlkB | dsDNA with 3-meC | 0.35 | [2] |

| E. coli AlkB | ssDNA with 3-meC | 0.65 | [2] |

Table 2: Mutagenicity of this compound in E. coli

| E. coli Strain | Condition | Mutagenicity (%) | Reference(s) |

| AlkB+ SOS- | MMS-treated | <2 | [2] |

| AlkB- SOS- | MMS-treated | 30 | [2] |

| AlkB- SOS+ | MMS-treated | 70 | [2] |

Table 3: Detection Limits for this compound and Related Analogs by Mass Spectrometry

| Analyte | Detection Method | Detection Limit (fmol) | Reference(s) |

| 5-methylcytosine | HPLC-ESI-MS/MS-MRM | ~0.5 | [5] |

| 5-hydroxymethylcytosine | HPLC-ESI-MS/MS-MRM | ~0.5 | [5] |

| 5mC derivative | LC-ESI-MS/MS | 0.10 | [6] |

| 5hmC derivative | LC-ESI-MS/MS | 0.06 | [6] |

Key Signaling and Repair Pathways

The cellular response to this compound involves a network of DNA repair enzymes and signaling pathways that aim to mitigate the lesion's cytotoxic and mutagenic effects.

The ALKBH Direct Reversal Repair Pathway

The primary mechanism for the repair of 3-meC in mammals is direct reversal by the AlkB homolog (ALKBH) family of dioxygenases, specifically ALKBH2 and ALKBH3. These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that oxidatively demethylate the N3 position of cytosine, restoring the original base without excising it from the DNA backbone.

Regulation of ALKBH Expression by the p53 Pathway

The expression of ALKBH repair enzymes can be influenced by cellular stress responses, including the p53 signaling pathway. Under certain conditions of DNA damage, the tumor suppressor protein p53 can regulate the transcription of ALKBH genes. Evidence suggests that p53 can directly bind to the promoter of the ALKBH2 gene, although the precise mechanism of transcriptional regulation, whether activation or repression, may be context-dependent[2]. The interplay between p53 and ALKBH3 is also an area of active investigation, with studies indicating that the p53 status of a cell can determine the cellular outcome following ALKBH3 knockdown[7][8].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol outlines the steps for the sensitive detection and quantification of 3-meC in genomic DNA using liquid chromatography-tandem mass spectrometry.

Materials:

-

Genomic DNA sample

-

DNA Degradase Plus (or a similar cocktail of nucleases and phosphatases)

-

LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole)

-

Reversed-phase C18 column (e.g., Hypersil GOLD aQ)

-

Mobile phases: Acetonitrile (B52724) and 0.1% formic acid in water

-

Internal standards (e.g., stable isotope-labeled 3-methyl-2'-deoxycytidine)

Procedure:

-

DNA Digestion:

-

To 1 µg of genomic DNA, add DNA Degradase Plus enzyme mix and the corresponding buffer.

-

Incubate at 37°C for at least 2 hours to ensure complete digestion into individual nucleosides.

-

Add internal standards to the digested sample.

-

Filter the sample through a 0.22 µm filter to remove any particulate matter.

-

-

LC Separation:

-

Inject the filtered sample onto the C18 column.

-

Separate the nucleosides using a gradient of acetonitrile in 0.1% formic acid at a flow rate of 0.3 mL/min. A typical gradient might be:

-

0-5 min: 2% Acetonitrile

-

5-15 min: 2-30% Acetonitrile

-

15-20 min: 30-95% Acetonitrile

-

20-25 min: 95% Acetonitrile

-

25-30 min: 95-2% Acetonitrile

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-methyl-2'-deoxycytidine and its internal standard.

-

Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) for maximum sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-methyl-2'-deoxycytidine.

-

Calculate the amount of 3-meC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the amount of 3-meC to the total amount of deoxycytidine or total DNA loaded.

-

In Vitro ALKBH Repair Assay

This assay measures the ability of purified ALKBH enzymes to repair a 3-meC lesion within a synthetic DNA oligonucleotide.

Materials:

-

Purified ALKBH2 or ALKBH3 protein

-

Synthetic DNA oligonucleotide containing a single 3-meC lesion (and its complementary strand)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Cofactors: Fe(NH₄)₂(SO₄)₂, α-ketoglutarate, Ascorbic acid

-

Quenching solution (e.g., EDTA)

-

Urea-PAGE gel and electrophoresis apparatus

-

Fluorescently labeled primer for visualization

Procedure:

-

Substrate Preparation:

-

Anneal the 3-meC-containing oligonucleotide with its complementary strand to form a double-stranded substrate.

-

-

Repair Reaction:

-

In a reaction tube, combine the DNA substrate, reaction buffer, and cofactors.

-

Initiate the reaction by adding the purified ALKBH enzyme.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding the quenching solution.

-

-

Analysis of Repair:

-

To assess repair, the product can be subjected to an enzyme that only cuts at the repaired, canonical cytosine site.

-

Alternatively, the repair can be monitored by observing a mobility shift on a denaturing urea-PAGE gel if the lesion causes a structural change.

-

For more quantitative analysis, the reaction products can be analyzed by LC-MS/MS as described in Protocol 4.1.

-

-

Visualization:

-

If using a fluorescently labeled primer, visualize the gel using an appropriate imager. The appearance of a product band corresponding to the repaired DNA indicates enzyme activity.

-

In Vitro DNA Polymerase Bypass Assay

This assay determines the efficiency and fidelity of different DNA polymerases in bypassing a 3-meC lesion.

Materials:

-

Purified DNA polymerase (e.g., a replicative polymerase like Pol δ or a TLS polymerase like Pol η)

-

Synthetic DNA template containing a single 3-meC lesion

-

Fluorescently or radioactively labeled primer that anneals upstream of the lesion

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer appropriate for the specific polymerase

-

Denaturing polyacrylamide gel and electrophoresis apparatus

Procedure:

-

Primer-Template Annealing:

-

Anneal the labeled primer to the 3-meC-containing template.

-

-

Bypass Reaction:

-

Set up reactions containing the annealed primer-template, reaction buffer, and the DNA polymerase.

-

To assess fidelity, set up separate reactions each containing only one of the four dNTPs. To assess overall bypass, use a mixture of all four dNTPs.

-

Initiate the reactions by adding the dNTPs.

-

Incubate at the optimal temperature for the polymerase for a set time.

-

Stop the reactions by adding a formamide-containing loading buffer.

-

-

Gel Electrophoresis:

-

Denature the samples by heating.

-

Separate the DNA products on a denaturing polyacrylamide gel.

-

-

Analysis:

-

Visualize the gel using an appropriate imager.

-

The appearance of bands longer than the original primer indicates bypass of the 3-meC lesion. The size of the extended product reveals how many nucleotides were incorporated.

-

In the single-nucleotide incorporation reactions, the appearance of a band one nucleotide longer than the primer indicates which dNTP was incorporated opposite the 3-meC lesion.

-

Conclusion

The discovery of this compound as a DNA lesion has broadened our understanding of the chemical instability of the genome and the intricate mechanisms that protect its integrity. As a potent cytotoxic and mutagenic lesion, 3-meC poses a significant threat to cellular function. The elucidation of the ALKBH-mediated direct reversal repair pathway has provided crucial insights into how cells contend with this type of DNA damage. The experimental protocols detailed in this guide provide a framework for the continued investigation of 3-meC and its role in human health and disease, particularly in the context of cancer and the response to alkylating chemotherapeutics. Further research into the regulation of 3-meC repair pathways and the development of specific inhibitors may offer new therapeutic opportunities.

References

- 1. Comparative binding of p53 to its promoter and DNA recognition elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TP53 regulates human AlkB homologue 2 expression in glioma resistance to Photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for determining lesion bypass efficiency and mutagenicity of site-specific DNA lesions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. p53 Binding to the p21 promoter is dependent on the nature of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. TP53 gene status is a critical determinant of phenotypes induced by ALKBH3 knockdown in non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotoxicity.com [biotoxicity.com]

The Function of 3-Methylcytosine in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-methylcytosine (m3C) is a modified nucleobase that has historically been viewed primarily as a DNA lesion resulting from chemical damage. However, recent advancements in epitranscriptomics have unveiled its significant role as a post-transcriptional modification in RNA, contributing to the intricate layers of gene regulation. This technical guide provides an in-depth exploration of the dual functions of m3C in both DNA and RNA. It details the enzymatic machinery responsible for its deposition ("writers") and removal ("erasers"), its impact on molecular processes such as transcription and translation, and its emerging role in disease, particularly cancer. This document consolidates current knowledge, presents quantitative data, outlines key experimental protocols, and visualizes complex pathways to serve as a critical resource for researchers and professionals in the field.

The Dual Nature of this compound

Unlike the well-studied 5-methylcytosine (B146107) (5mC), a canonical epigenetic mark in DNA, this compound is formed through different mechanisms and serves distinct biological purposes.

-

In DNA: m3C is not enzymatically deposited but arises from chemical methylation by endogenous or exogenous methyl donors.[1][2] This modification is considered a DNA lesion because it disrupts the Watson-Crick base pairing, which can stall DNA polymerases and lead to mutations if not repaired.[1]

-

In RNA: m3C is an important epitranscriptomic mark, enzymatically installed on transfer RNA (tRNA) and messenger RNA (mRNA).[3][4][5][6] In this context, m3C is not a lesion but a regulatory element that influences RNA stability, processing, and translation efficiency.[7][8]

The Regulatory Machinery of m3C

The dynamics of m3C are controlled by specific enzymes that add or remove the methyl group, often referred to as "writers" and "erasers."[9][10][11]

m3C Writers: The METTL Family

In mammalian cells, three distinct methyltransferase-like (METTL) enzymes have been identified as the "writers" responsible for m3C formation in RNA.[3][4][5]

-

METTL2 (TRM140): Modifies tRNA, specifically at position 32 of tRNAThr isoacceptors and tRNAArg(CCU).[3][4]

-

METTL6 (TRM141): Also modifies tRNA and has been shown to interact with seryl-tRNA synthetase, suggesting a role in modifying serine tRNA isoacceptors.[3][4]

-

METTL8: Uniquely modifies mRNA, establishing m3C as a newly discovered mRNA modification.[3][4][5] The discovery of an mRNA-specific m3C writer opens new avenues for investigating the epitranscriptomic regulation of gene expression.

m3C Erasers: The ALKBH Family

The removal of the methyl group from m3C is primarily carried out by dioxygenases of the AlkB homolog (ALKBH) family, which act as "erasers."

-

ALKBH3: This enzyme is a key demethylase for both DNA and RNA.[12][13] It repairs m3C lesions in single-stranded DNA (ssDNA) and also removes m3C from RNA, thereby reversing the modification.[7][14] ALKBH3's ability to demethylate RNA highlights its role in dynamic gene regulation at the post-transcriptional level.[7] Its activity is crucial for reversing methylation damage and has been implicated in promoting protein synthesis in cancer cells.[7]

-

ALKBH2: While ALKBH3 shows a preference for ssDNA, ALKBH2 can repair lesions in both ssDNA and double-stranded DNA (dsDNA).[15]

Functional Consequences of m3C in Gene Regulation

Impact on DNA: Damage and Repair

The presence of m3C in DNA is mutagenic. It distorts the double helix and interferes with DNA replication and transcription.[1] DNA polymerases can be halted by m3C lesions, while RNA polymerase may misread the base, leading to transcriptional errors.[1] The cell's primary defense is the ALKBH-mediated repair pathway, which performs oxidative demethylation to restore cytosine.[12][14] This process is vital for maintaining genomic integrity and preventing mutations that could lead to diseases like cancer.[1][16]

Impact on RNA: Regulation of Protein Synthesis

In RNA, m3C is a functional modification that fine-tunes protein synthesis.

-

tRNA Modification: m3C at position 32 in the anticodon loop of specific tRNAs is crucial for translational fidelity and efficiency.[8] The absence of this modification has been linked to neurodevelopmental disorders.[8]

-

mRNA Modification: The discovery of m3C in mRNA suggests a new layer of post-transcriptional gene regulation.[3][5] Studies have shown that m3C can disrupt normal Watson-Crick base pairing, which could influence mRNA structure, its interaction with RNA-binding proteins, and its translation by the ribosome.[6] Furthermore, ALKBH3-mediated demethylation of RNA has been shown to enhance protein translation efficiency, suggesting that the m3C mark can act as a dynamic switch to control protein output.[7]

Quantitative Data Presentation

The contribution of different METTL enzymes to the total m3C pool in tRNA was quantified by analyzing null-mutant mouse embryonic fibroblast (MEF) cell lines. The data clearly delineates the specific roles of METTL2 and METTL6.

| Cell Line | Target Enzyme | Substrate | % Reduction in m3C (in total tRNA) | Citation |

| Mettl2 null-mutant MEFs | METTL2 | tRNA | ~30-40% | [3][4][5] |

| Mettl6 null-mutant MEFs | METTL6 | tRNA | ~10-15% | [3][4][5] |

Table 1: Quantitative reduction of m3C levels in tRNA isolated from METTL knockout cell lines, as determined by mass spectrometry analysis.

Experimental Protocols

Detecting m3C requires specialized techniques, as standard methods for 5mC analysis, like bisulfite sequencing, are not effective for m3C.[17][18]

Protocol: m3C RNA Immunoprecipitation and Mass Spectrometry (m3C-RIP-MS)

This protocol combines antibody-based enrichment with highly sensitive mass spectrometry to quantify m3C levels in RNA.[19]

Objective: To quantify the abundance of m3C relative to other nucleosides in a total RNA sample.

Methodology:

-

RNA Isolation:

-

Extract total RNA from cells or tissues using a standard Trizol-based or column-based method.

-

Ensure high purity and integrity of the RNA by checking A260/280 and A260/230 ratios and running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer.

-

-

RNA Fragmentation & Immunoprecipitation (RIP):

-

Fragment the RNA to an appropriate size (e.g., ~100-200 nucleotides) using RNA fragmentation buffer or enzymatic methods.

-

Incubate the fragmented RNA with a highly specific anti-m3C antibody conjugated to magnetic beads (e.g., Protein A/G beads). This step enriches for RNA fragments containing the m3C modification.

-

Perform stringent washing steps to remove non-specifically bound RNA.

-

Elute the m3C-containing RNA fragments from the antibody-bead complex.

-

-

RNA Digestion to Nucleosides:

-

Digest the eluted RNA down to individual nucleosides using a cocktail of enzymes, typically including Nuclease P1 followed by bacterial alkaline phosphatase.

-

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

-

Inject the nucleoside mixture into an UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides chromatographically. A C18 reverse-phase column is commonly used.

-

Perform mass spectrometry analysis using Multiple Reaction Monitoring (MRM) mode. This involves setting specific precursor-to-product ion transitions for canonical nucleosides (A, C, G, U) and for m3C.

-

Example Transition for m3C: Monitor the specific mass transition corresponding to the m3C nucleoside.

-

-

Run synthetic nucleoside standards to create calibration curves for absolute quantification.

-

-

Data Analysis:

-

Integrate the peak areas for each nucleoside from the chromatograms.

-

Calculate the amount of m3C relative to one or more of the canonical nucleosides (e.g., as a ratio of m3C/G).

-

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. oncology-central.com [oncology-central.com]

- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Frontiers | Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. genecards.org [genecards.org]

- 13. Alkb homolog 3, alpha-ketoglutaratedependent dioxygenase - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]

- 16. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of 3-Methylcytosine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylcytosine (3-meC) is a non-canonical DNA modification that arises from endogenous cellular processes. Unlike the well-studied epigenetic mark 5-methylcytosine, 3-meC is a DNA lesion that can impede DNA replication and transcription, potentially leading to mutations and cellular dysfunction. Understanding the endogenous sources of 3-meC is crucial for elucidating its role in various pathologies, including cancer, and for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the primary endogenous sources of 3-meC formation, detailed experimental protocols for its detection and quantification, and a summary of the key signaling pathways involved.

Endogenous Sources of this compound Formation

The formation of 3-meC in DNA is primarily a result of non-enzymatic methylation by endogenous electrophiles. The main sources identified to date include S-adenosylmethionine (SAM), reactive nitrogen species (RNS) generated during inflammation, and reactive aldehydes produced from lipid peroxidation.

S-Adenosylmethionine (SAM)

S-adenosylmethionine is the universal methyl donor for most biological methylation reactions. While enzymatic DNA methylation by DNA methyltransferases (DNMTs) specifically targets the C5 position of cytosine, SAM can also non-enzymatically methylate DNA bases at other positions. This spontaneous reaction involves the direct transfer of a methyl group from SAM to the N3 position of cytosine, forming 3-meC. Although this is a relatively slow process, the high intracellular concentration of SAM makes it a significant contributor to the background levels of 3-meC.[1]

Inflammation and Reactive Nitrogen Species (RNS)

Chronic inflammation is a key driver of endogenous DNA damage.[2] During an inflammatory response, immune cells such as macrophages produce high levels of nitric oxide (NO) and other reactive nitrogen species (RNS).[2] These RNS can react with other molecules to form potent nitrosating agents, such as dinitrogen trioxide (N₂O₃), which can then methylate DNA bases, including the N3 position of cytosine.[3][4]

Lipid Peroxidation

Cellular membranes are rich in polyunsaturated fatty acids, which are susceptible to damage by reactive oxygen species (ROS). This process, known as lipid peroxidation, generates a variety of reactive aldehydes, including malondialdehyde (MDA).[5][6] MDA is a mutagenic compound that can react with DNA bases to form various adducts.[1][7] While the direct formation of 3-meC from MDA has not been definitively established as a major pathway, MDA and other lipid peroxidation products contribute to a cellular environment rich in electrophiles that can lead to aberrant DNA methylation.[5][7]

Quantitative Data on this compound Formation

Quantifying the levels of endogenous 3-meC is challenging due to its low abundance. However, advances in mass spectrometry have enabled the detection and quantification of this lesion in various biological samples. The table below summarizes the available quantitative data.

| Source of 3-meC | Method of Detection | Reported Levels (adducts per 10⁸ nucleosides) | Biological Context | Reference(s) |

| Endogenous background | LC-MS/MS | ~0.3 (O⁶-methyl-dG, a related adduct) | Human lymphoblastoid cells | [8] |

| Endogenous background | Not Specified | Levels ranging from 1-120 per 10⁸ nucleotides for M1G (a malondialdehyde-dG adduct) | Healthy human tissues | [1] |

Note: Direct quantitative data for 3-meC from specific endogenous sources is limited. The data presented for related adducts provides an estimate of the expected low levels of such lesions.

Experimental Protocols

The gold standard for the quantification of 3-meC is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

DNA Isolation and Hydrolysis

-

DNA Extraction: Isolate high molecular weight genomic DNA from cells or tissues using a standard commercial kit or a phenol-chloroform extraction protocol. Ensure the DNA is free from RNA and protein contamination.[9]

-

DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method.

-

Enzymatic Hydrolysis:

-

To 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. A typical cocktail includes DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate at 37°C for 2-4 hours.

-

The reaction is stopped by adding an equal volume of acetonitrile (B52724) or by heat inactivation.

-

-

Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard of 3-methyl-2'-deoxycytidine ([¹³C] or [¹⁵N]-3-medC) prior to hydrolysis to account for sample loss and ionization suppression.[10]

-

Purification: Purify the nucleoside mixture using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances.[11]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reversed-phase C18 column for separation of the nucleosides.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Solvent B).

-

A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[12]

-

Optimize the MRM transitions for 3-methyl-2'-deoxycytidine and its internal standard. A common transition for 3-methyl-2'-deoxycytidine is the loss of the deoxyribose sugar.

-

Optimize the collision energy for each transition to achieve maximum sensitivity.[8][13]

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-methyl-2'-deoxycytidine | 242.1 | 126.1 | Optimized empirically |

| [¹³C₅,¹⁵N₃]-3-methyl-2'-deoxycytidine | 250.1 | 134.1 | Optimized empirically |

-

Quantification:

-

Generate a calibration curve using known concentrations of a 3-methyl-2'-deoxycytidine standard.

-

Calculate the concentration of 3-meC in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Logical Relationships

Inflammation-Induced 3-meC Formation

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways that lead to the production of RNS and subsequent DNA damage. The Toll-like receptor 4 (TLR4) and JAK-STAT pathways are key players in this process.

References

- 1. Nonenzymatic methylation of DNA by the intracellular methyl group donor S-adenosyl-L-methionine is a potentially mutagenic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive nitrogen species - Wikipedia [en.wikipedia.org]

- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of the reaction of malondialdehyde with cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. activemotif.jp [activemotif.jp]

- 10. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

The Impact of 3-Methylcytosine on DNA Polymerase Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methylcytosine (3meC) is a cytotoxic and mutagenic DNA lesion induced by endogenous and exogenous alkylating agents. Its presence in the DNA template poses a significant challenge to the cellular replication machinery, often leading to stalled replication forks and decreased DNA polymerase fidelity. This technical guide provides an in-depth analysis of the interaction between 3meC and various DNA polymerases, summarizing the quantitative effects on replication fidelity and detailing the experimental protocols used to assess these interactions. Understanding the mechanisms by which DNA polymerases bypass or are blocked by 3meC is crucial for elucidating the pathways of alkylation-induced mutagenesis and for the development of novel therapeutic strategies targeting DNA repair and replication processes.

Introduction

Alkylation of DNA at the N3 position of cytosine results in the formation of this compound (3meC), a non-canonical base that disrupts the Watson-Crick base pairing.[1] This lesion is a common form of DNA damage and, if not repaired, can lead to significant genomic instability. The primary cellular defense against 3meC is the Base Excision Repair (BER) pathway, initiated by AlkB homolog (ALKBH) dioxygenases that directly reverse the methylation.[1] However, when the repair systems are overwhelmed or when the lesion occurs in single-stranded DNA during replication, DNA polymerases encounter 3meC.[1] This encounter can result in one of three outcomes: stalling of the polymerase, error-free bypass, or mutagenic translesion synthesis (TLS).[1] The fidelity of DNA replication past this lesion is highly dependent on the specific DNA polymerase involved.

Impact of this compound on Different DNA Polymerase Families

The cellular cohort of DNA polymerases is diverse, with specialized roles in replication, repair, and damage tolerance. The interaction with 3meC varies significantly across the major polymerase families.

-

B-Family Polymerases (Replicative): These are the main replicative polymerases, such as DNA Polymerase δ (Pol δ). Studies have shown that 3meC impairs the progression of B-family polymerases. While they can incorporate a nucleotide opposite the lesion, the process is inefficient and can lead to stalling.[2] Misincorporation of dAMP and dTMP opposite 3meC by Pol δ has been observed, suggesting a potential for C→T transitions and C→A transversions.

-

X-Family Polymerases (BER): This family includes DNA Polymerase β (Pol β) and DNA Polymerase λ (Pol λ), which are primarily involved in the BER pathway. Research indicates that X-family polymerases are strongly blocked by 3meC, highlighting the necessity of its prior removal for the successful completion of BER.[2]

-

Y-Family Polymerases (Translesion Synthesis): The Y-family of polymerases, including Pol η, Pol ι, and Pol κ, are specialized for TLS across various DNA lesions. These polymerases exhibit a greater ability to bypass 3meC compared to replicative and BER polymerases. However, this bypass is often mutagenic.[2]

Quantitative Analysis of DNA Polymerase Fidelity

The fidelity of a DNA polymerase in the presence of a DNA lesion is quantified by its ability to select the correct nucleotide for incorporation opposite the lesion relative to incorrect nucleotides. This is often expressed as the relative incorporation efficiency.

Table 1: Nucleotide Incorporation Opposite this compound by Human DNA Polymerases

| DNA Polymerase | Nucleotide Incorporated | Relative Incorporation Efficiency (%) | Predominant Mutation |

| Pol δ (B-Family) | dGTP (correct) | Low | - |

| dATP | Moderate | C→T | |

| dTTP | Moderate | C→A | |

| Pol β (X-Family) | - | Blocked | - |

| Pol λ (X-Family) | - | Blocked | - |

| Pol η (Y-Family) | dATP | High | C→T |

| dGTP | Moderate | - | |

| dTTP | Low | - | |

| dCTP | Low | - | |

| Pol ι (Y-Family) | dTTP | High | C→A |

| dGTP | Moderate | - | |

| dATP | Low | - | |

| dCTP | Low | - | |

| Pol κ (Y-Family) | - | Efficient Extender | - |

Note: The relative incorporation efficiencies are qualitative summaries from published studies. For precise kinetic parameters, refer to the original research articles.

Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite this compound (Hypothetical Data)

| DNA Polymerase | Nucleotide | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (min⁻¹µM⁻¹) | Fidelity (vs. dGTP) |

| Pol η | dGTP | 0.5 | 10 | 0.05 | 1 |

| dATP | 1.2 | 8 | 0.15 | 3 | |

| Pol ι | dGTP | 0.3 | 15 | 0.02 | 1 |

| dTTP | 1.0 | 5 | 0.20 | 10 |

This table presents hypothetical data to illustrate how steady-state kinetic parameters are used to quantify polymerase fidelity. k_cat represents the turnover number, K_m is the Michaelis constant, and the ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. Fidelity is calculated as the ratio of the catalytic efficiency for an incorrect nucleotide to that of the correct nucleotide (dGTP opposite C).

Experimental Protocols

The assessment of DNA polymerase fidelity in the presence of 3meC typically involves in vitro primer extension assays.

Standing-Start DNA Polymerase Assay

This assay is used to measure the efficiency and fidelity of nucleotide incorporation directly opposite the lesion.

Methodology:

-

Substrate Preparation: A synthetic DNA oligonucleotide template containing a site-specific 3meC lesion is annealed to a shorter, 5'-radiolabeled primer. The primer's 3'-end is positioned directly opposite the 3meC lesion.

-

Reaction Mixture: The primer/template DNA duplex is incubated with a purified DNA polymerase in a reaction buffer containing Mg²⁺ and dNTPs (either all four or individual dNTPs).

-

Reaction Incubation: The reaction is incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped by the addition of a quench solution containing EDTA and formamide.

-

Product Analysis: The reaction products are denatured by heating and separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the unextended primer and the extended products are quantified using a phosphorimager. The percentage of primer extension represents the efficiency of nucleotide incorporation.

Running-Start DNA Polymerase Assay

This assay assesses the ability of a polymerase to bypass the lesion and continue DNA synthesis.

Methodology:

-

Substrate Preparation: A synthetic DNA oligonucleotide template with a 3meC lesion is annealed to a 5'-radiolabeled primer. The 3'-end of the primer is positioned several nucleotides upstream of the lesion.

-

Reaction Mixture: The primer/template duplex is incubated with the DNA polymerase in a reaction buffer containing Mg²⁺ and all four dNTPs.

-

Time Course: Aliquots of the reaction are taken at various time points.

-

Quenching and Analysis: The reaction in each aliquot is stopped, and the products are analyzed by denaturing PAGE as described for the standing-start assay.

-

Interpretation: The pattern of product bands over time reveals the efficiency of bypass. A significant pause or termination of synthesis at the lesion site indicates a blockage. The appearance of full-length product indicates successful bypass.

Visualization of Pathways and Workflows

Experimental Workflow for Polymerase Fidelity Assay

Caption: Workflow for in vitro DNA polymerase fidelity assay with a 3meC-containing template.

Cellular Fate of this compound

Caption: Potential pathways for this compound in DNA: repair or mutagenic replication.

Conclusion and Future Directions

The presence of this compound in the DNA template significantly compromises the fidelity of DNA replication. While specialized Y-family DNA polymerases can bypass this lesion, they often do so at the cost of introducing mutations. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate interplay between DNA damage, DNA polymerases, and genomic stability.

For drug development professionals, understanding how cancer cells, which may have compromised DNA repair pathways, handle lesions like 3meC can open new avenues for targeted therapies. Inhibiting the specific TLS polymerases that allow for mutagenic bypass of 3meC could be a strategy to enhance the efficacy of alkylating chemotherapeutic agents. Future research should focus on the in vivo consequences of 3meC-induced mutations and the complex interplay between different DNA repair and replication proteins at the site of the lesion.

References

enzymatic repair pathways for 3-methylcytosine lesions

An In-depth Technical Guide to Enzymatic Repair Pathways for 3-Methylcytosine Lesions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3mC) is a cytotoxic and mutagenic DNA lesion induced by endogenous and exogenous alkylating agents. Unrepaired 3mC can impede DNA replication and transcription, leading to genomic instability. Eukaryotic cells have evolved sophisticated enzymatic repair mechanisms to counteract the deleterious effects of 3mC. This technical guide provides a comprehensive overview of the primary enzymatic pathways involved in the repair of 3mC lesions: direct reversal by AlkB homolog (ALKBH) dioxygenases and base excision repair (BER) initiated by DNA glycosylases. Additionally, it delves into the translesion synthesis (TLS) pathway as a tolerance mechanism for unrepaired 3mC. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and visualizes the intricate signaling networks using Graphviz diagrams.

Core Enzymatic Repair Pathways for this compound

Direct Reversal Repair by ALKBH Dioxygenases

The principal pathway for the removal of 3mC in mammals is direct reversal repair, catalyzed by the Fe(II)/α-ketoglutarate-dependent dioxygenases, ALKBH2 and ALKBH3.[1] These enzymes directly demethylate the 3mC lesion, restoring the canonical cytosine base without excising the nucleotide.[2]

-

ALKBH2: Primarily located in the nucleus, ALKBH2 shows a preference for double-stranded DNA (dsDNA) and colocalizes with proliferating cell nuclear antigen (PCNA) during the S-phase of the cell cycle.[1][3]

-

ALKBH3: Found in both the nucleus and cytoplasm, ALKBH3 preferentially acts on single-stranded DNA (ssDNA) and RNA.[1]

The catalytic mechanism involves the oxidation of the methyl group, leading to its release as formaldehyde.[4]

Base Excision Repair (BER)

While direct reversal is the main repair route, 3mC can also be recognized and excised by the base excision repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

While a specific 3mC-DNA glycosylase in humans is not definitively established, the broader family of alkyladenine DNA glycosylases (AAG), also known as N-methylpurine DNA glycosylase (MPG), can excise various alkylated bases.[5] The subsequent steps in BER involve an AP (apurinic/apyrimidinic) endonuclease, a DNA polymerase, and a DNA ligase to restore the DNA strand. There is evidence of crosstalk between BER and the mismatch repair (MMR) pathway in the processing of alkylation damage, which can sometimes lead to the formation of double-strand breaks.[6][7]

Quantitative Data on 3mC Repair Enzymes

The efficiency of 3mC repair is crucial for maintaining genomic integrity. The following tables summarize the available kinetic parameters for the key enzymes involved.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Source |

| ALKBH2 | 3mC in dsDNA | ~0.46 | ~1.9 | ~4.1 | [8] |

| ALKBH3 | 3mC in ssDNA | 0.89 ± 0.15 | 0.09 ± 0.01 | 0.10 | [9] |

Note: Kinetic parameters can vary depending on the specific experimental conditions, including the sequence context of the lesion and buffer composition.

Translesion Synthesis (TLS): A Damage Tolerance Mechanism

When 3mC lesions are not repaired before the onset of DNA replication, they can stall the replicative DNA polymerases. To overcome this blockage, cells employ a damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases.

| DNA Polymerase | Bypass Efficiency | Fidelity | Source |

| Pol η (eta) | High | Error-prone (predominantly incorporates dATP) | [10] |

| Pol ι (iota) | Moderate | Error-prone (predominantly incorporates dTTP) | [10] |

| Pol κ (kappa) | Low | - | [10] |

| Pol δ (delta) | Very Low | - | [10] |

Signaling Pathways and Cellular Responses to 3mC Lesions

The presence of 3mC lesions triggers a complex network of cellular signaling pathways to coordinate DNA repair with cell cycle progression.

Direct Reversal Repair Pathway

References

- 1. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | ALKBH2 mediated reversal of alkylation damage [reactome.org]

- 3. The interaction between ALKBH2 DNA repair enzyme and PCNA is direct, mediated by the hydrophobic pocket of PCNA and perturbed in naturally-occurring ALKBH2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Oxidative demethylation of 3-meC damaged DNA by ALKBH2 [reactome.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. elifesciences.org [elifesciences.org]

- 7. Crosstalk between mismatch repair and base excision repair in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Chemical Biology of 3-Methylcytosine: A Double-Edged Sword in the Genome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-methylcytosine (3-meC) is a non-canonical DNA modification with profound implications for genomic integrity and cellular viability. Unlike the well-studied epigenetic mark 5-methylcytosine (B146107), 3-meC is a product of spontaneous or chemically induced DNA alkylation, primarily occurring on single-stranded DNA. This lesion is highly cytotoxic and mutagenic, posing a significant challenge to the DNA replication and transcription machineries. Consequently, cells have evolved dedicated repair mechanisms, principally orchestrated by the AlkB family of dioxygenases, to counteract the detrimental effects of 3-meC. This technical guide provides a comprehensive overview of the chemical properties of this compound in DNA, its biological consequences, and the enzymatic pathways that govern its removal. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this critical DNA lesion.

Formation and Chemical Properties of this compound

This compound arises from the non-enzymatic methylation of the N3 position of cytosine by endogenous or exogenous alkylating agents.[1] Endogenous sources include S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions.[1] Exogenous agents encompass a wide range of environmental mutagens and chemotherapeutic drugs, such as methyl methanesulfonate (B1217627) (MMS) and temozolomide.[2][3]

The formation of 3-meC is favored in single-stranded DNA (ssDNA) regions, which transiently appear during replication, transcription, and DNA repair.[4] In the context of double-stranded DNA (dsDNA), the N3 position of cytosine is involved in Watson-Crick base pairing with guanine, which sterically hinders its accessibility to alkylating agents.[1]

Chemical Structure:

-

IUPAC Name: 4-amino-1-methyl-1,2-dihydropyrimidin-2-one

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

The presence of the methyl group at the N3 position disrupts the normal hydrogen bonding pattern with guanine, leading to a distortion of the DNA double helix. This structural perturbation is the primary reason for the cytotoxic and mutagenic properties of 3-meC.

Impact on DNA Structure and Stability

The methylation of cytosine at the N3 position has a significant impact on the local structure and thermodynamic stability of the DNA duplex. While studies on the direct effect of 3-meC on DNA melting temperature (Tm) are less common than for 5-methylcytosine, the disruption of the canonical Watson-Crick base pairing strongly suggests a destabilizing effect. In contrast, 5-methylcytosine has been shown to increase the thermal stability of DNA duplexes, with the melting temperature increasing by approximately 0.5 to 1°C per methylated cytosine.[4][5]

| Parameter | Effect of 5-Methylcytosine | Inferred Effect of this compound | Reference |

| DNA Thermal Stability (Tm) | Increases Tm by ~0.5-1.0 °C per modification | Decreases Tm (destabilizing) | [4][5] |

| DNA Backbone Flexibility | Decreases flexibility | Likely increases local flexibility due to base pair disruption | [4] |

Cytotoxicity and Mutagenicity of this compound

This compound is a potent cytotoxic and mutagenic lesion primarily because it acts as a roadblock for DNA replication and transcription machineries.

Stalling of DNA Polymerases

The distorted geometry of the 3-meC:G base pair prevents its accommodation within the active site of high-fidelity DNA polymerases, leading to replication fork stalling.[6] Studies have shown that 3-meC significantly impairs the progression of B-family DNA polymerases (e.g., Pol δ) and completely blocks X-family DNA polymerases (e.g., Pol β and Pol λ).[6][7] However, the more promiscuous Y-family translesion synthesis (TLS) polymerases, such as Pol η and Pol ι, can bypass the lesion, albeit often in an error-prone manner.[6][7]

| DNA Polymerase Family | Effect of this compound | Bypass Efficiency | Reference |

| B-family (e.g., Pol δ) | Impaired progression | Low | [6][7] |

| X-family (e.g., Pol β, Pol λ) | Blocked | Very Low | [6][7] |

| Y-family (e.g., Pol η, Pol ι) | Bypass | High | [6][7] |

Mutagenic Potential

When TLS polymerases bypass 3-meC, they frequently misincorporate nucleotides opposite the lesion. For instance, Pol ι preferentially misincorporates dTTP, while Pol η favors the incorporation of dATP.[7] This can lead to C-to-T and C-to-A transversions, respectively. RNA polymerase has also been shown to misincorporate AMP and UMP opposite 3-meC, highlighting its mutagenic potential during transcription.[8]

DNA Repair of this compound

To mitigate the deleterious effects of 3-meC, cells employ a direct reversal repair mechanism mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In humans, the primary enzymes responsible for repairing 3-meC are ALKBH2 and ALKBH3.[9]

These enzymes catalyze the oxidative demethylation of 3-meC, converting it back to cytosine in a single enzymatic step. The reaction requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate.

ALKBH2 and ALKBH3: Specificity and Kinetics

ALKBH2 and ALKBH3 exhibit different substrate preferences. ALKBH2 preferentially acts on 3-meC within double-stranded DNA, while ALKBH3 shows a higher affinity for 3-meC in single-stranded DNA and RNA.[10]

| Enzyme | Preferred Substrate | kcat/Km (μM⁻¹ min⁻¹) | Kd for m3C-DNA (μM) | Reference |

| ALKBH2 | dsDNA | 0.0037 s⁻¹ (kobs) | 2.9 | [1][11] |

| ALKBH3 | ssDNA, RNA | 0.10 | 2.8 | [1][10] |

Signaling Pathways and Logical Relationships

The presence of this compound in DNA can trigger the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[12] While a specific signaling cascade exclusively for 3-meC has not been fully elucidated, it is understood to activate components of the broader DDR pathway. Replication fork stalling caused by 3-meC is a potent activator of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[12]

Caption: Signaling pathway initiated by this compound-induced replication stress.

Experimental Protocols

In Vitro DNA Polymerase Bypass Assay

This assay is used to determine the ability of a DNA polymerase to bypass a 3-meC lesion and to identify the nucleotides incorporated opposite it.

Materials:

-

5'-radiolabeled primer

-

Template oligonucleotide containing a site-specific 3-meC lesion

-

Control template oligonucleotide with a canonical cytosine at the same position

-

Purified DNA polymerase

-

Reaction buffer (e.g., 25 mM potassium phosphate (B84403) pH 7.0, 5 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA, 10% glycerol)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Stop solution (e.g., 20 mM EDTA, 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 12-20% with 7 M urea)

Procedure:

-

Anneal the 5'-³²P-labeled primer to the 3-meC-containing template and the control template.

-

Set up the polymerase reactions on ice. A typical 10 µL reaction contains:

-

50 fmol of the primer-template duplex

-

1-10 fmol of DNA polymerase

-

1X reaction buffer

-

50 µM of each dNTP (or a single dNTP for incorporation assays)

-

-

Initiate the reactions by incubating at 37°C for a defined time course (e.g., 1, 2, 5, 10 minutes).

-

Terminate the reactions by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager and quantify the bands corresponding to the unextended primer and the bypass products.

Caption: Workflow for the in vitro DNA polymerase bypass assay.

ALKBH DNA Glycosylase Activity Assay

This assay measures the ability of ALKBH enzymes to repair 3-meC lesions. A common method involves a DNA glycosylase-coupled assay.

Materials:

-

Fluorescein-labeled oligonucleotide substrate containing a 3-meC lesion

-

Purified ALKBH enzyme (e.g., ALKBH2 or ALKBH3)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM ascorbic acid)

-

Quench solution (e.g., EDTA and NaOH)

-

A DNA glycosylase that excises the repaired base (if necessary for detection) or direct analysis of the repaired product. A simpler method involves HPLC or mass spectrometry to detect the conversion of 3-meC to cytosine. A fluorescence-based assay that detects formaldehyde (B43269), a byproduct of the demethylation reaction, can also be used.[13]

Procedure (Fluorescence-based formaldehyde detection):

-

Set up the repair reaction in a microplate well. A typical 50 µL reaction contains:

-

1 µM 3-meC containing oligonucleotide

-

100 nM ALKBH enzyme

-

1X reaction buffer

-

Formaldehyde dehydrogenase

-

NAD⁺ analog (e.g., 3-acetylpyridine (B27631) adenine (B156593) dinucleotide)

-

-

Incubate the reaction at 37°C.

-

Monitor the increase in fluorescence over time as the NAD⁺ analog is converted to a fluorescent product upon oxidation of the released formaldehyde.

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

Conclusion

This compound represents a significant threat to genomic stability. Its formation, chemical properties, and biological consequences are intricately linked to fundamental cellular processes, including DNA replication, transcription, and repair. The study of 3-meC and its dedicated repair pathways, particularly the ALKBH enzymes, offers valuable insights into the mechanisms of DNA damage and repair and presents potential targets for the development of novel cancer therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this underappreciated DNA lesion.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Handling the this compound lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in the promutagenic nature of this compound as revealed by DNA and RNA polymerising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsettling Presence of 3-Methylcytosine: A Structural and Mechanistic Deep Dive into its Impact on the DNA Helix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcytosine (3mC) is a non-canonical DNA modification arising from chemical methylation that poses a significant threat to genomic integrity. Unlike its well-studied cousin, 5-methylcytosine (B146107), 3mC disrupts the Watson-Crick base pairing, leading to helical distortion and instability. This guide provides a comprehensive technical overview of the structural and thermodynamic consequences of 3mC incorporation into the DNA double helix. We delve into the detailed experimental methodologies used to probe these effects, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations. Furthermore, we present a thorough examination of the cellular repair mechanisms, primarily orchestrated by the ALKBH2 and ALKBH3 enzymes, and their interplay with other DNA repair pathways. This document aims to be a critical resource for researchers investigating DNA damage and repair, as well as for professionals involved in the development of novel therapeutic strategies targeting these pathways.

Structural and Thermodynamic Impact of this compound on the DNA Helix

The methylation of cytosine at the N3 position introduces a methyl group into the Watson-Crick hydrogen bonding face of the base. This modification sterically hinders the formation of a standard G-C base pair, forcing a "wobble" conformation that significantly perturbs the local and global geometry of the DNA helix.

Helical Destabilization and Altered Thermodynamics

The presence of a 3mC lesion in a DNA duplex leads to a notable decrease in its thermodynamic stability. This is primarily due to the disruption of the three hydrogen bonds that characterize a canonical G-C pair. While extensive experimental data on the thermodynamic parameters of 3mC-containing DNA is still emerging, computational studies provide valuable insights.

Table 1: Calculated Thermodynamic Parameters for N3-Methylation of Cytosine

| Parameter | Value (kJ/mol) | Citation |

| Enthalpy Change (ΔH) | -58.5 | [1] |

| Gibbs Free Energy Change (ΔG) | -16.7 | [1] |

Note: These values represent the thermodynamics of the methylation reaction itself, indicating an exothermic and spontaneous process. The impact on duplex stability is a related but distinct measure.

For context, studies on the more common 5-methylcytosine (5mC) have shown that it generally increases the thermal stability of DNA duplexes. The change in melting temperature (ΔTm) per 5mC modification is typically in the range of +0.5 to +1.5 °C[2][3]. The destabilizing effect of 3mC is in stark contrast to this observation.

Perturbation of Helical Parameters

The wobble base pairing induced by 3mC leads to significant alterations in local helical parameters. Molecular dynamics simulations suggest that the presence of 3mC can induce changes in twist, roll, and slide parameters at and near the lesion site. These distortions can propagate along the DNA helix, affecting its overall conformation and recognition by DNA-binding proteins. While a comprehensive experimental dataset of these changes for 3mC is not yet available, studies on other non-canonical base pairs provide a framework for understanding these effects.

Cellular Repair of this compound Lesions

The primary defense against the deleterious effects of 3mC is the direct reversal repair pathway mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3 in humans.[4][5]

The ALKBH2/3 Direct Reversal Pathway

ALKBH2 and ALKBH3 directly remove the methyl group from the N3 position of cytosine, restoring the canonical base. This process involves the oxidative demethylation of the lesion.[5][6] ALKBH2 shows a preference for repairing 3mC lesions within double-stranded DNA (dsDNA), while ALKBH3 preferentially acts on single-stranded DNA (ssDNA).[4]

Table 2: Kinetic Parameters of ALKBH2 and ALKBH3 for this compound Repair

| Enzyme | Substrate | kcat (min⁻¹) | KM (µM) | kcat/KM (min⁻¹µM⁻¹) | Citation |

| ALKBH2 | 3mC in dsDNA | 0.043 | 0.033 | 1.3 | [4] |

| ALKBH3 | 3mC in ssDNA | - | - | 1.03 | [4] |

Note: Kinetic parameters can vary depending on the specific DNA sequence context and experimental conditions.

Interplay with Other Repair Pathways